Cas no 863561-70-0 (tert-butyl 4-(aminomethyl)-4-methoxypiperidine-1-carboxylate)

Tert-butyl 4-(aminomethyl)-4-methoxypiperidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its key structural features—a Boc-protected amine and a methoxy-substituted piperidine ring—make it valuable for constructing complex molecules with precise stereochemical control. The tert-butyloxycarbonyl (Boc) group enhances stability during synthetic transformations, while the aminomethyl moiety offers a reactive handle for further functionalization. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, owing to its balanced reactivity and compatibility with a range of coupling reactions. Its well-defined purity and consistent performance make it a reliable choice for research and industrial-scale synthesis.
tert-butyl 4-(aminomethyl)-4-methoxypiperidine-1-carboxylate structure
863561-70-0 structure
Product name:tert-butyl 4-(aminomethyl)-4-methoxypiperidine-1-carboxylate
CAS No:863561-70-0
MF:C12H24N2O3
MW:244.330563545227
MDL:MFCD11845432
CID:2083278
PubChem ID:53399259

tert-butyl 4-(aminomethyl)-4-methoxypiperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1-Boc-4-aminomethyl-4-methoxypiperidine
    • tert-butyl 4-(aminomethyl)-4-methoxypiperidine-1-carboxylate
    • 4-(Aminomethyl)-1-Boc-4-methoxypiperidine
    • CS-0091213
    • EN300-207478
    • PS-20529
    • SCHEMBL12113151
    • tert-butyl4-(aminomethyl)-4-methoxypiperidine-1-carboxylate
    • D75050
    • DTXSID30694597
    • 4-aminomethyl-4-methoxy-piperidine-1-carboxylic acid tert-butyl ester
    • AKOS023398539
    • MFCD11845432
    • DB-076600
    • 863561-70-0
    • SY013365
    • ZIYOADOXUKBYLJ-UHFFFAOYSA-N
    • 1-Boc-4-(aminomethyl)-4-methoxypiperidine
    • DTXCID70645346
    • NJB56170
    • 846-042-0
    • MDL: MFCD11845432
    • Inchi: InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-7-5-12(9-13,16-4)6-8-14/h5-9,13H2,1-4H3
    • InChI Key: ZIYOADOXUKBYLJ-UHFFFAOYSA-N
    • SMILES: COC1(CN)CCN(CC1)C(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 244.17869263g/mol
  • Monoisotopic Mass: 244.17869263g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 265
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 64.8Ų

tert-butyl 4-(aminomethyl)-4-methoxypiperidine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-207478-10.0g
tert-butyl 4-(aminomethyl)-4-methoxypiperidine-1-carboxylate
863561-70-0 95%
10g
$2884.0 2023-05-31
eNovation Chemicals LLC
Y1210684-500mg
tert-butyl 4-(aminomethyl)-4-methoxypiperidine-1-carboxylate
863561-70-0 97%
500mg
$280 2024-07-21
eNovation Chemicals LLC
Y1210684-1G
tert-butyl 4-(aminomethyl)-4-methoxypiperidine-1-carboxylate
863561-70-0 97%
1g
$480 2024-07-21
Enamine
EN300-207478-5.0g
tert-butyl 4-(aminomethyl)-4-methoxypiperidine-1-carboxylate
863561-70-0 95%
5g
$1945.0 2023-05-31
eNovation Chemicals LLC
D547955-5g
tert-butyl 4-(aminomethyl)-4-methoxypiperidine-1-carboxylate HCl
863561-70-0 95%
5g
$1900 2023-09-03
Enamine
EN300-207478-1g
tert-butyl 4-(aminomethyl)-4-methoxypiperidine-1-carboxylate
863561-70-0 95%
1g
$671.0 2023-09-16
Enamine
EN300-207478-5g
tert-butyl 4-(aminomethyl)-4-methoxypiperidine-1-carboxylate
863561-70-0 95%
5g
$1945.0 2023-09-16
Enamine
EN300-207478-10g
tert-butyl 4-(aminomethyl)-4-methoxypiperidine-1-carboxylate
863561-70-0 95%
10g
$2884.0 2023-09-16
Ambeed
A437619-1g
tert-Butyl 4-(aminomethyl)-4-methoxypiperidine-1-carboxylate
863561-70-0 97%
1g
$427.0 2024-04-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ4129-250mg
tert-butyl 4-(aminomethyl)-4-methoxypiperidine-1-carboxylate
863561-70-0 97%
250mg
¥967.0 2024-04-16

tert-butyl 4-(aminomethyl)-4-methoxypiperidine-1-carboxylate Related Literature

Additional information on tert-butyl 4-(aminomethyl)-4-methoxypiperidine-1-carboxylate

tert-butyl 4-(aminomethyl)-4-methoxypiperidine-1-carboxylate (CAS No. 863561-70-0)

tert-butyl 4-(aminomethyl)-4-methoxypiperidine-1-carboxylate is a complex organic compound with the CAS registry number 863561-70-0. This compound belongs to the class of tertiary butyl esters and contains a piperidine ring substituted with both an aminoethyl group and a methoxy group. The structure of this molecule is characterized by a six-membered piperidine ring, where the nitrogen atom is part of the ring, and two substituents are attached at the fourth position: an aminoethyl group (-CH2NH2) and a methoxy group (-OCH3). The ester group is attached to the first position of the piperidine ring, with the tert-butyl moiety serving as the esterifying agent.

The synthesis of tert-butyl 4-(aminomethyl)-4-methoxypiperidine-1-carboxylate typically involves multi-step organic reactions. One common approach is to start with a substituted piperidine derivative, such as 4-methoxypiperidine, and introduce the aminoethyl group through alkylation or substitution reactions. The esterification step then involves reacting the carboxylic acid derivative with tert-butanol in the presence of an acid catalyst or using an activated ester precursor. The exact synthetic pathway may vary depending on the starting materials and reaction conditions, but the overall goal is to achieve high purity and yield of the final product.

Recent studies have highlighted the potential applications of tert-butyl 4-(aminomethyl)-4-methoxypiperidine-1-carboxylate in various fields, particularly in drug discovery and materials science. In drug discovery, this compound has been explored as a building block for constructing bioactive molecules with potential therapeutic applications. Its unique structure allows for diverse functionalization, enabling researchers to investigate its role in modulating biological pathways such as enzyme activity or receptor binding.

In materials science, tert-butyl 4-(aminomethyl)-4-methoxypiperidine-1-carboxylate has shown promise as a precursor for advanced materials, including polymers and hybrid organic-inorganic composites. The amino group in its structure can act as a nucleophilic site for polymerization reactions or for coordinating with metal ions in hybrid materials. Additionally, its tert-butyl ester group provides steric bulk, which can influence the physical properties of materials derived from this compound.

From a pharmacological perspective, tert-butyl 4-(aminomethyl)-4-methoxypiperidine-1-carboxylate has been studied for its potential as a prodrug or as a component in drug delivery systems. The methoxy group on the piperidine ring may enhance solubility or stability of the compound in physiological conditions, while the aminoethyl group could serve as a site for further modification or bioconjugation.

Recent research has also focused on understanding the stereochemistry and conformational properties of tert-butyl 4-(aminomethyl)-4-methoxypiperidine-1-carboxylate using advanced analytical techniques such as NMR spectroscopy and computational modeling. These studies aim to elucidate how the spatial arrangement of substituents on the piperidine ring influences its reactivity and interactions with other molecules.

In terms of toxicity and environmental impact, preliminary studies suggest that tert-butyl 4-(aminomethyl)-4-methoxypiperidine-1-carboxylate exhibits low acute toxicity in standard assays. However, further research is needed to fully characterize its long-term effects on human health and ecosystems. Regulatory agencies may require additional data to assess its safety profile comprehensively.

The availability of tert-butyl 4-(aminomethyl)-4-methoxypiperidine-1-carboxylate from various chemical suppliers has facilitated its use in academic research and industrial applications. Its versatility as both a synthetic intermediate and a functional material makes it an attractive candidate for further exploration across multiple disciplines.

In conclusion, tert-butyl 4-(aminomethyl)-4-methoxypiperidine-1-carboxylate (CAS No. 863561-70-0) is a multifaceted organic compound with significant potential in drug discovery, materials science, and related fields. Its unique structure enables diverse applications, while ongoing research continues to uncover new insights into its properties and utility.

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Amadis Chemical Company Limited
(CAS:863561-70-0)tert-butyl 4-(aminomethyl)-4-methoxypiperidine-1-carboxylate
A1092082
Purity:99%
Quantity:1g
Price ($):384.0